molecular formula C5H2Cl2F2N2 B042884 4-Amino-3,5-dichloro-2,6-difluoropyridine CAS No. 2840-00-8

4-Amino-3,5-dichloro-2,6-difluoropyridine

Cat. No.: B042884
CAS No.: 2840-00-8
M. Wt: 198.98 g/mol
InChI Key: BEGINUFBBRTGBH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoropyridin-4-amine is a halogenated and aminated pyridine derivative with the molecular formula C5H2Cl2F2N2. It is commonly used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3,5-Dichloro-2,6-difluoropyridin-4-amine typically involves the use of pentachloropyridine as the starting material. The process includes an anhydrous fluorination reaction under conditions ranging from 100 to 158°C, leading to a yield of over 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine. The total product yield is approximately 70.4%. This method is favored for its simplicity, mild reaction conditions, and cost-effectiveness.

Chemical Reactions Analysis

3,5-Dichloro-2,6-difluoropyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichloro-2,6-difluoropyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

3,5-Dichloro-2,6-difluoropyridin-4-amine can be compared with other halogenated pyridines, such as:

The uniqueness of 3,5-Dichloro-2,6-difluoropyridin-4-amine lies in its specific halogenation and amination pattern, which imparts unique reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGINUFBBRTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062665
Record name 4-Pyridinamine, 3,5-dichloro-2,6-difluoro-
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Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-00-8
Record name 3,5-Dichloro-2,6-difluoro-4-pyridinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 3,5-dichloro-2,6-difluoro-
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Record name 4-Pyridinamine, 3,5-dichloro-2,6-difluoro-
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Record name 4-Pyridinamine, 3,5-dichloro-2,6-difluoro-
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Record name 3,5-dichloro-2,6-difluoropyridin-4-amine
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Synthesis routes and methods

Procedure details

This compound was prepared from 3,5-dichloro-2,4,6-trifluoropyridine (24.5 g) by a procedure similar to that described for compound 2: yield, 23.7 g (98%); mp 110° C. (Lit., Chambers et al., J. Chem. Soc. 1964, 5634-5640 mp 112-113° C.).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5634-5640
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 3,5-dichloro-2,6-difluoropyridin-4-amine?

A1: 3,5-Dichloro-2,6-difluoropyridin-4-amine serves as a vital intermediary in synthesizing fluroxypyr [, ]. Fluroxypyr itself is a widely used herbicide, particularly effective against broadleaf weeds. While the provided research focuses on optimizing the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine, it doesn't delve into its direct interactions with targets or downstream effects.

Q2: How has the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine been improved?

A2: Researchers have successfully enhanced the synthetic process for 3,5-dichloro-2,6-difluoropyridin-4-amine using pentachloropyridine as the starting material [, ]. Notably, they achieved a yield exceeding 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine under anhydrous fluorination conditions at a temperature range of 100-158°C. This advancement eliminates the need for energy-intensive drying of potassium fluoride and complex separation techniques. Additionally, conducting the ammoniation reaction at room temperature bypasses the requirement for specialized high-pressure equipment. These optimizations contribute to a simplified process with milder conditions, reduced investment costs, and potential for industrial scalability.

Q3: What analytical techniques are used to characterize 3,5-dichloro-2,6-difluoropyridin-4-amine?

A3: The synthesized 3,5-dichloro-2,6-difluoropyridin-4-amine was confirmed using a combination of spectroscopic methods, including Infrared Spectroscopy (IR), elemental analysis, and proton Nuclear Magnetic Resonance (1H NMR) []. These techniques provide insights into the compound's structure, purity, and composition.

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